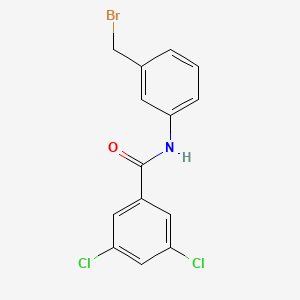
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide typically involves a multi-step process. One common method starts with the bromination of a suitable precursor, such as 3-methylphenyl, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step yields 3-(bromomethyl)phenyl. The next step involves the reaction of this intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form amines or hydrocarbons.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of azides, thiocyanates, or secondary amines.
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of primary amines or hydrocarbons
Scientific Research Applications
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(bromomethyl)phenyl)benzamide
- N-(3-(bromomethyl)phenyl)-4-chlorobenzamide
- N-(3-(bromomethyl)phenyl)-2,4-dichlorobenzamide
Uniqueness
N-(3-(bromomethyl)phenyl)-3,5-dichlorobenzamide is unique due to the presence of both bromomethyl and dichlorobenzamide groups, which confer distinct reactivity and biological activity compared to similar compounds. The dichlorobenzamide moiety enhances its stability and lipophilicity, making it more effective in certain applications .
Properties
Molecular Formula |
C14H10BrCl2NO |
|---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
N-[3-(bromomethyl)phenyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C14H10BrCl2NO/c15-8-9-2-1-3-13(4-9)18-14(19)10-5-11(16)7-12(17)6-10/h1-7H,8H2,(H,18,19) |
InChI Key |
ZLXXYFXLWAVKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















